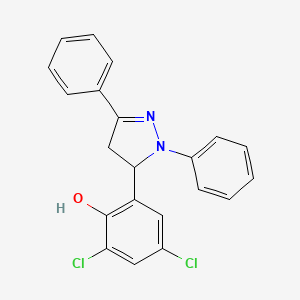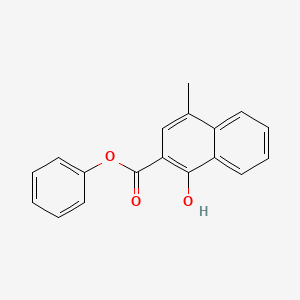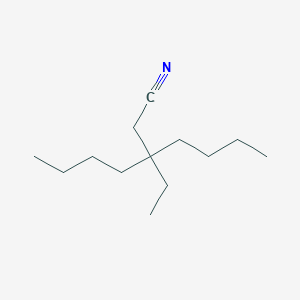
2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one is an organic compound with a complex structure that includes a propanone backbone substituted with a methyl group and a phenyl ring that is further substituted with three methoxy groups and an additional methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one typically involves the reaction of 2,4,6-trimethoxy-3-methylbenzaldehyde with a suitable methylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1-(3-methylphenyl)propan-1-one
- 2,4,6-Trimethoxy-1,3,5-triazine
- 2,4,6-Trimethoxybenzaldehyde
Uniqueness
2-Methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
| 92301-90-1 | |
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-methyl-1-(2,4,6-trimethoxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C14H20O4/c1-8(2)13(15)12-11(17-5)7-10(16-4)9(3)14(12)18-6/h7-8H,1-6H3 |
Clave InChI |
DNPAAYKAEDEYRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1OC)OC)C(=O)C(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)


